molecular formula C8H11NO2 B14648076 Ethyl 2-(cyanomethyl)but-2-enoate CAS No. 54244-77-8

Ethyl 2-(cyanomethyl)but-2-enoate

Cat. No.: B14648076
CAS No.: 54244-77-8
M. Wt: 153.18 g/mol
InChI Key: XBVRGXYOJPHDFH-UHFFFAOYSA-N
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Description

Ethyl 2-(cyanomethyl)but-2-enoate is a chemical compound of interest in synthetic organic chemistry. Structures featuring a but-2-enoate core, like ethyl 2-methylbut-2-enoate , are often utilized as building blocks for more complex molecules. The presence of both an ester and a nitrile group in the structure suggests potential reactivity similar to other cyanoacetate scaffolds, which are historically significant for constructing heterocyclic systems and active methylene compounds . Researchers value these frameworks for applications in developing pharmaceuticals and other fine chemicals . The mechanism of action for this specific compound is dependent on the reaction conditions and can involve various transformations typical of α,β-unsaturated esters and nitriles. This product is intended for research and further manufacturing applications only and is not for human or veterinary use.

Properties

CAS No.

54244-77-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 2-(cyanomethyl)but-2-enoate

InChI

InChI=1S/C8H11NO2/c1-3-7(5-6-9)8(10)11-4-2/h3H,4-5H2,1-2H3

InChI Key

XBVRGXYOJPHDFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(cyanomethyl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by esterification. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the cyano group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyanomethyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Ethyl 2-(cyanomethyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Medicine: Research into its potential as a precursor for drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Ethyl 2-(cyanomethyl)but-2-enoate can be compared with similar compounds such as ethyl 2-butenoate and ethyl 2-methylbut-2-enoate. While these compounds share structural similarities, the presence of the cyano group in this compound imparts unique reactivity and potential applications. The cyano group enhances its ability to participate in nucleophilic addition and substitution reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogs of Ethyl 2-(cyanomethyl)but-2-enoate

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Molecular Formula Substituents Key Spectral Data/Properties Applications References
This compound C₈H₁₁NO₂ -CN at β-position IR: 2245 cm⁻¹; ¹³C NMR: δ 168.9 (C=O) Pyrrole synthesis via annulation
Ethyl 2-cyano-3-phenyl-2-butenoate C₁₃H₁₃NO₂ Phenyl at γ-position Synonyms: AKOS 92632 Not specified (likely intermediates)
Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate C₁₂H₁₃NO₂S 5-methylthienyl at γ-position Molar mass: 235.3 g/mol Pharmaceuticals or agrochemicals
Ethyl 4-amino-2-chlorobut-2-enoate C₆H₁₀ClNO₂ -Cl at α-, -NH₂ at γ-positions No spectral data provided Potential bioactive molecule
Ethyl (2E)-3-phenyl-2-butenoate C₁₂H₁₄O₂ Phenyl at γ-position (no cyanide) CAS: 1504-72-9 Flavor/fragrance applications
Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate C₉H₁₃NO₃ Ethoxy at γ-position Refractive index: 1.442 Specialty chemical synthesis

Spectral and Physical Property Trends

  • Cyanide-Containing Compounds: Show distinct IR peaks at ~2245 cm⁻¹ (C≡N stretch) and NMR signals for cyanomethyl protons (δ ~3.3 ppm) .
  • Phenyl-Substituted Derivatives : Exhibit aromatic proton signals (δ ~7.0–7.3 ppm) in ¹H NMR and UV absorption due to π→π* transitions .
  • Ethoxy Derivatives: Higher molar masses and refractive indices (e.g., 1.442 for Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate) due to increased electron density .

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